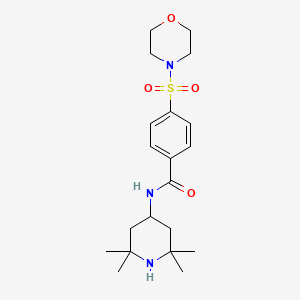

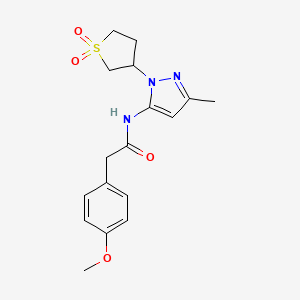

![molecular formula C19H19N3O2 B2643231 N-[(4-氧代-3H-酞嗪-1-基)甲基]-4-苯基丁酰胺 CAS No. 899952-27-3](/img/structure/B2643231.png)

N-[(4-氧代-3H-酞嗪-1-基)甲基]-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phthalazinone derivatives are a class of compounds that have been studied for their potential biological activities . They often serve as key intermediates in the synthesis of various bioactive molecules .

Molecular Structure Analysis

Phthalazinone derivatives generally contain a phthalazinone core, which consists of a two-ring system with one benzene ring and one pyridazine ring . The specific substituents attached to this core can greatly influence the properties and activities of the compound.Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions, depending on their specific structures and the conditions used . These reactions can be used to further modify the compounds or to study their properties.Physical And Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives can vary depending on their specific structures . These properties can include factors such as density, boiling point, refractive index, and various spectroscopic properties .科学研究应用

神经保护应用

N-[(4-氧代-3H-酞嗪-1-基)甲基]-4-苯基丁酰胺的衍生物ONO-1924H已显示出神经保护作用。它是聚ADP-核糖聚合酶(PARP)的一种新型抑制剂,并且已证明能有效减少过氧化氢在PC12细胞中诱导的细胞死亡。对大鼠的体内研究还显示,它能显著减少脑损伤,改善由大脑中动脉闭塞引起的神经功能缺损,表明其作为缺血性卒中治疗剂的潜力(Kamanaka等,2004)。

抗菌特性

已观察到源自N-[(4-氧代-3H-酞嗪-1-基)甲基]-4-苯基丁酰胺的化合物表现出抗菌活性。由甲基(4-氧代-3,4-二氢酞嗪-1-基)乙酸酯合成的2-取代[4-(1,3,4-恶二唑-2-基)甲基]酞嗪-1(2H)-酮衍生物对各种细菌和真菌菌株显示出显着的抗菌特性(Sridhara等,2010)。此外,一些缩合[4-(2,4,6-三甲基苯基)-1(2H)-氧代-酞嗪-2-基]乙酸酰肼衍生物被合成并显示出抗菌活性,表明它们是该领域进一步研究的潜在候选物(El-Hashash等,2012)。

抗炎和抗癌活性

2(4-异丁基苯基)丙酰胺的N-羟甲基衍生物与某些化合物缩合时,表现出有效的抗炎活性。该活性是通过角叉菜胶诱导的大鼠足爪水肿法确定的,表明这些化合物在抗炎治疗中的潜力(Rajasekaran等,1999)。在癌症研究领域,合成了新型的基于酞嗪二酮的衍生物,并对癌细胞表现出有希望的细胞毒性,其中特定的化合物对正常细胞显示出显著的安全性,并具有有效的抗菌活性。分子对接研究表明,这些化合物是潜在的VEGFR2抑制剂,支持对它们作为抗癌剂进行更详细的研究(El Rayes等,2022)。

作用机制

安全和危害

属性

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-18(12-6-9-14-7-2-1-3-8-14)20-13-17-15-10-4-5-11-16(15)19(24)22-21-17/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGRWJBMXOJKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

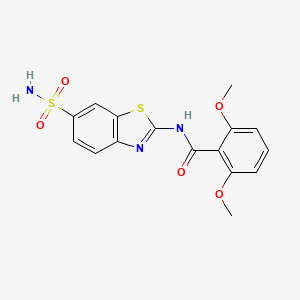

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2643152.png)

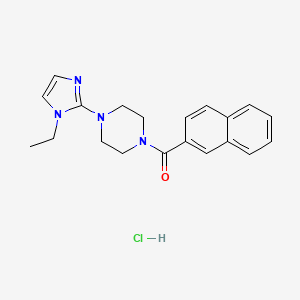

![6-(4-Methoxyphenyl)-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2643153.png)

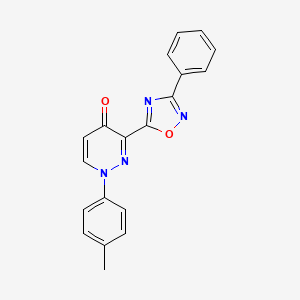

![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)

![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)

![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)

![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)

![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)